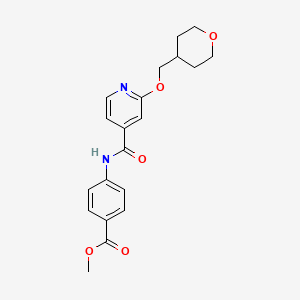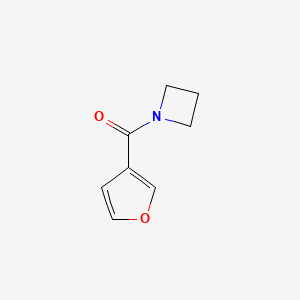![molecular formula C20H17F2N3O2S B2796039 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 900007-84-3](/img/structure/B2796039.png)
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for scientific research purposes. It has shown potential as a therapeutic agent for various diseases, including cancer and inflammation.
科学的研究の応用
Sulfonamide and Acetamide Compounds in Scientific Research
Sulfonamide and acetamide derivatives play a crucial role in various scientific and pharmaceutical research fields due to their diverse biological activities and chemical properties.
Antioxidant Activity and Chemical Analysis
- Sulfonamide and acetamide compounds are frequently evaluated for their antioxidant capacities. Various analytical methods, including ABTS/PP decolorization assays and others, are employed to determine their efficacy in scavenging free radicals, indicating their potential application in mitigating oxidative stress-related conditions (Ilyasov et al., 2020).
Pharmacological Applications
- These compounds are foundational in developing various pharmacological agents, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX-2 inhibitors. The incorporation of sulfonamide moieties into drug structures has led to the development of novel therapeutic agents with enhanced efficacy and specificity for target sites (Carta et al., 2012).
Cancer Research
- Research has explored sulfonamide compounds' role in designing anticancer drugs, focusing on their ability to selectively target tumor cells while minimizing toxicity to normal cells. These compounds have shown promise in inducing apoptosis in cancer cells and are subjects of ongoing cancer research for their tumor specificity and reduced keratinocyte toxicity (Sugita et al., 2017).
Environmental and Ecotoxicological Studies
- The environmental impact and ecotoxicity of sulfonamide compounds, including their persistence and bioaccumulation potential, have been critically reviewed. These studies provide insights into the environmental behavior of these compounds and their degradation products, contributing to understanding their long-term ecological effects (Conder et al., 2008).
Neurological Applications
- Sulfonamide derivatives have been explored for their potential in enhancing memory and learning, indicating their application in treating cognitive deficits associated with neurological disorders. Experimental and clinical studies have shown that these compounds can improve memory and learning skills, possibly through the modulation of neurotransmitter pathways and neuroplasticity (Zamanian et al., 2022).
特性
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2S/c1-2-13-3-5-14(6-4-13)24-18(26)12-28-19-20(27)25(10-9-23-19)15-7-8-16(21)17(22)11-15/h3-11H,2,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGUFCOXIODFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2795957.png)
![ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B2795958.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2795959.png)
![methyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2795960.png)
![(2E)-3-[(4-fluoro-3-nitrophenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795964.png)


![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2795968.png)
![N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2795969.png)
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2795970.png)
![4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2795971.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2795976.png)